Koreenceine B
Overview
Description
Koreenceine B is a bacterial alkaloid produced by Pseudomonas koreensis. It belongs to a family of tetrahydropyridine alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its role in microbial interactions within the rhizosphere, where it influences the growth and behavior of other microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Koreenceine B involves a series of steps starting from simple precursors. The key steps include the formation of the tetrahydropyridine ring and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
These strains can be optimized to produce higher yields of this compound through metabolic engineering and controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
Koreenceine B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetrahydropyridine ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Koreenceine B has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of tetrahydropyridine alkaloids.
Biology: It plays a role in microbial interactions and can be used to study the dynamics of microbial communities.
Medicine: Its potential antibiotic properties make it a candidate for developing new antimicrobial agents.
Industry: It can be used in the development of bio-based products and processes.
Mechanism of Action
Koreenceine B exerts its effects by interacting with specific molecular targets within microbial cells. It influences gene expression and metabolic pathways, leading to changes in the growth and behavior of other microorganisms. The exact molecular targets and pathways involved are still under investigation, but it is known to affect transcriptional regulation and signal transduction .
Comparison with Similar Compounds
Koreenceine B is similar to other tetrahydropyridine alkaloids, such as Koreenceine A and Koreenceine C. These compounds share a common structural framework but differ in their substituents and biological activities.
List of Similar Compounds
- Koreenceine A
- Koreenceine C
- γ-Coniceine
- Coniine
Properties
IUPAC Name |
6-nonyl-2,3,4,5-tetrahydropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h2-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHRJHPJNJKAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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